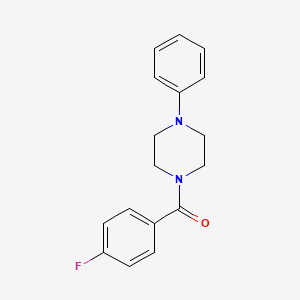

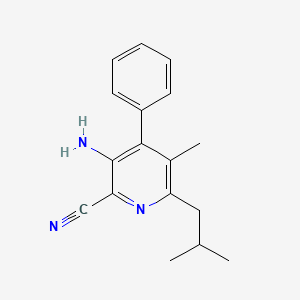

N-ethyl-N'-isopropyl-6-(1-pyrrolidinyl)-1,3,5-triazine-2,4-diamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of triazine derivatives can involve various chemical reactions, including iodine-mediated heterocyclization, which is a method for synthesizing triazine diamines from alkylpyridinium salts and ammonium thiocyanate. This process reflects the complexity and versatility in synthesizing triazine-based compounds, potentially applicable to the target compound (Liu et al., 2023).

Molecular Structure Analysis

The molecular structure of triazine derivatives is characterized by a triazine ring, which may undergo various substitutions to yield diverse compounds. Single-crystal X-ray diffraction and DFT studies are standard methods for analyzing the precise structure of such compounds, offering insights into their conformation and electronic properties (Geng et al., 2023).

Chemical Reactions and Properties

Triazine derivatives participate in a range of chemical reactions, including conjugation and substitution reactions. These reactions are pivotal in modifying the triazine core for various applications, demonstrating the compound's chemical versatility. The biotransformation pathways of similar compounds show multistep processes involving oxidation and conjugation reactions, which are relevant to understanding the chemical behavior of triazine compounds (Johnson et al., 2008).

科学的研究の応用

Environmental Impact and Microbial Transformation

N-ethyl-N'-isopropyl-6-(1-pyrrolidinyl)-1,3,5-triazine-2,4-diamine is part of the s-triazine compound family, which includes atrazine and simazine. These compounds have raised environmental concerns due to their persistence and potential for contamination. A study by Mulbry (1994) focuses on a microbial strain, Rhodococcus corallinus, which possesses a hydrolase enzyme capable of transforming s-triazines, including dechlorinated variants of simazine and atrazine. This enzyme can also deaminate other structurally related s-triazine and pyrimidine compounds, suggesting its potential in bioremediation efforts (Mulbry, 1994).

Excited States in Herbicides

In the context of herbicides, a study conducted by Oliva et al. (2005) explored the low-lying excited states of sym-triazines, including derivatives similar to the chemical . They used computational methods and luminescence studies to analyze the geometrical structures, energetics, and transition and state properties of these compounds. The research is relevant for understanding the photochemical behavior of these herbicides in the environment (Oliva et al., 2005).

Coordination Chemistry and Crystal Engineering

A study by Duong et al. (2011) highlights the significance of triazine-based compounds in coordination chemistry and crystal engineering. They specifically investigated compounds with diaminotriazinyl groups, focusing on their ability to chelate metals like Ag(I) and create hydrogen-bonded crystals. Such compounds, including variants of the specified triazine, are valuable in designing structures with multiple coordinative interactions and hydrogen bonds (Duong et al., 2011).

Anticancer Applications

Kai Xiong et al. (2016) researched the use of triazine-based cyclometalated iridium(III) complexes as potential anticancer agents. These complexes, incorporating triazine diamines, targeted mitochondria and induced apoptosis in cancer cell lines, particularly in cisplatin-resistant cells. Their study demonstrates the potential application of triazine derivatives in developing new anticancer treatments (Kai Xiong et al., 2016).

Photocatalytic Degradation

The degradation of triazine derivatives by photocatalysis has been studied by Parra et al. (2004). They investigated the degradation of atrazine, a related s-triazine compound, using TiO2 as a photocatalyst. Their research is essential for understanding the environmental fate of these compounds and for developing methods to mitigate their impact (Parra et al., 2004).

特性

IUPAC Name |

4-N-ethyl-2-N-propan-2-yl-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N6/c1-4-13-10-15-11(14-9(2)3)17-12(16-10)18-7-5-6-8-18/h9H,4-8H2,1-3H3,(H2,13,14,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSCCGNXYUXALPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=N1)N2CCCC2)NC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 6517795 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-2-(2-methyl-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B5570691.png)

![N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5570693.png)

![2-chloro-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide](/img/structure/B5570706.png)

![N-(5-benzoyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-2-chloroacetamide](/img/structure/B5570729.png)

![ethyl [8-(1,1-dimethylpropyl)-3-thioxo-1,2,4-triazaspiro[4.5]dec-2-yl]acetate](/img/structure/B5570732.png)

![2-chloro-N-(3'-cyano-1'H-spiro[cyclohexane-1,2'-naphthalen]-4'-yl)acetamide](/img/structure/B5570741.png)

![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde oxime](/img/structure/B5570756.png)

![3-(2,5-dimethyl-1H-pyrrol-1-yl)-6-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5570759.png)

![1-(methoxyacetyl)-N-[(1-phenylcyclohexyl)methyl]-4-piperidinecarboxamide](/img/structure/B5570769.png)